Flupyrsulfuron-methyl sodium

Descripción general

Descripción

Flupyrsulfuron-methyl sodium is a post-emergence herbicide used in controlling annual broadleaf weeds in cereal plantation . It is also known as Methyl 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-6-(trifluoromethyl)nicotinate monosodium salt .

Molecular Structure Analysis

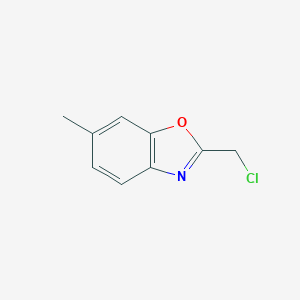

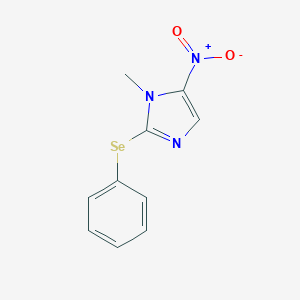

The empirical formula for this compound is C15H13F3N5NaO7S . Its molecular weight is 487.34 .Physical And Chemical Properties Analysis

This compound is a white powder with a pungent odour . It has a density of 1.48, and a melting point of 165-170 °C . Its solubility in water at pH 5 and 25 °C is 63 mg/l .Aplicaciones Científicas De Investigación

Agricultura: Control de malezas en cereales

Flupyrsulfuron-methyl sodium: se utiliza principalmente como un herbicida selectivo de sulfonilurea para el control postemergente de malezas de hoja ancha en cultivos de cereales . Es eficaz contra una variedad de malezas, incluida la hierba negra, que es una plaga común en los campos de trigo y cebada. Su modo de acción implica la inhibición de la vía de síntesis de aminoácidos de las plantas, específicamente dirigido a la enzima acetohidroxiácido sintasa (AHAS), que es crucial para el crecimiento de las plantas .

Destino ambiental: movilidad y persistencia

Este compuesto ha sido marcado por su alta movilidad en el suelo, lo que podría generar preocupaciones sobre el flujo de drenaje . Comprender su destino ambiental es crucial para desarrollar estrategias para mitigar la posible contaminación de las aguas subterráneas. La investigación en esta área se centra en la tasa de degradación del this compound en varios tipos de suelo y sus efectos a largo plazo en la salud del suelo.

Ecotoxicología: impacto en especies no objetivo

Los estudios han demostrado que this compound plantea un alto riesgo de ecotoxicidad crónica para las lombrices de tierra . Esto destaca la necesidad de investigar su impacto en las especies no objetivo y la biodiversidad. Los estudios en curso tienen como objetivo evaluar el riesgo que representa para los insectos beneficiosos, los microorganismos del suelo y la vida acuática.

Salud humana: reproducción y desarrollo

Existe una alerta moderada sobre posibles efectos en la reproducción y el desarrollo en humanos debido a la exposición a this compound . La investigación en este campo está dirigida a comprender los mecanismos por los cuales puede afectar la salud humana y establecer niveles seguros de exposición.

Síntesis química: derivados de trifluorometilpiridina

This compound contiene una porción de trifluorometilpiridina (TFMP), que es un componente estructural clave en varios ingredientes agroquímicos y farmacéuticos . La síntesis de derivados de TFMP es un área activa de investigación, con aplicaciones que se extienden más allá de los herbicidas a los productos farmacéuticos y los materiales funcionales.

Aplicaciones veterinarias: productos para la salud animal

Si bien no se menciona directamente en el contexto de this compound, los derivados de TFMP también se utilizan en medicina veterinaria . La investigación sobre el desarrollo de nuevos productos de salud veterinaria que contienen derivados de TFMP, incluidos los relacionados con this compound, está en curso.

Estatus regulatorio y cumplimiento

El estatus regulatorio de this compound es un área de investigación significativa, especialmente en lo que respecta a su aprobación para su uso bajo varias regulaciones nacionales e internacionales . Los estudios en este campo se centran en el cumplimiento de las normas de seguridad ambiental y las implicaciones de los cambios regulatorios en su uso en la agricultura.

Ciencia de materiales avanzada: materiales funcionales

Las propiedades únicas de la porción de TFMP en this compound sugieren posibles aplicaciones en el campo de la ciencia de materiales avanzada . Los investigadores están explorando el uso de derivados de TFMP en la creación de nuevos materiales funcionales con propiedades específicas deseadas, como una mayor durabilidad o una mayor estabilidad térmica.

Safety and Hazards

Mecanismo De Acción

Target of Action

Flupyrsulfuron-methyl sodium is a selective sulfonylurea herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants .

Mode of Action

This compound inhibits the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and plant growth . The disruption in these metabolic pathways eventually leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting AHAS, the herbicide prevents the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively . These compounds are precursors to leucine, isoleucine, and valine. The lack of these amino acids disrupts protein synthesis and plant growth .

Pharmacokinetics

It is known that the compound is mobile in the environment, suggesting that it can be readily absorbed and transported within the plant .

Result of Action

The result of this compound’s action is the effective control of broad-leaved weeds, including blackgrass . By inhibiting a critical enzyme in the plant’s metabolic pathway, the herbicide disrupts the plant’s normal growth and development, leading to its death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that degradation is faster in alkaline soils . Therefore, the pH of the soil can significantly impact the herbicide’s effectiveness. Additionally, the compound’s mobility suggests that it could potentially leach into groundwater, especially in sandy soils or areas with high rainfall .

Análisis Bioquímico

Biochemical Properties

This enzyme is crucial for the biosynthesis of branched-chain amino acids such as L-Leucine, L-Isoleucine, and L-Valine . By inhibiting this enzyme, Flupyrsulfuron-methyl sodium disrupts protein synthesis and cell growth in plants .

Cellular Effects

The primary cellular effect of this compound is the cessation of cell division and subsequent growth processes in plants . This is due to the disruption of amino acid synthesis, which is essential for protein synthesis and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme acetolactate synthase (ALS) . This enzyme catalyzes the first step in the synthesis of the branched-chain amino acids. By inhibiting this enzyme, this compound prevents the synthesis of these amino acids, leading to a halt in protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a post-emergence herbicide, suggesting that its effects are likely to be observed shortly after application .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound in animal models. It is known that the compound has a high LD50 in rats, Japanese quail, and mallard ducks, indicating a low level of toxicity .

Metabolic Pathways

Given its mode of action, it is likely involved in the metabolic pathways related to the synthesis of branched-chain amino acids .

Transport and Distribution

It is known that the compound is mobile in the environment , suggesting that it may also be readily transported within biological systems.

Subcellular Localization

Given its mode of action, it is likely that the compound interacts with the enzyme acetolactate synthase (ALS) in the cytoplasm, where this enzyme is typically located .

Propiedades

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPSVOHVUGMYGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058311 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-54-5 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-, methyl ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Flupyrsulfuron-methyl-sodium affect plant growth at the molecular level?

A1: Flupyrsulfuron-methyl-sodium, like other sulfonylurea herbicides, targets the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By inhibiting ALS, Flupyrsulfuron-methyl-sodium disrupts amino acid production, ultimately leading to the cessation of plant growth and development. [, , ]

Q2: Research indicates a link between soil properties and the effectiveness of Flupyrsulfuron-methyl-sodium. Could you elaborate on this connection?

A2: Studies have shown that the adsorption and degradation of Flupyrsulfuron-methyl-sodium are significantly influenced by soil characteristics. For instance, soils with higher clay and organic matter content tend to adsorb the herbicide more effectively, potentially impacting its availability to target weeds. Additionally, soil pH plays a role, with lower pH levels generally leading to increased adsorption. [] These factors can directly influence the herbicide's persistence and efficacy in different environments.

Q3: How does the chemical structure of Flupyrsulfuron-methyl-sodium contribute to its herbicidal activity?

A3: Flupyrsulfuron-methyl-sodium belongs to the sulfonylurea class of herbicides, characterized by their specific molecular structure. This structure allows them to effectively bind and inhibit the ALS enzyme in susceptible plants. Modifications to this core structure, particularly at the 5-position of the benzene ring, can significantly influence the compound's herbicidal activity, potentially impacting its potency and selectivity towards specific weed species. []

Q4: What are the environmental implications of using Flupyrsulfuron-methyl-sodium, and are there strategies to minimize potential risks?

A4: As with any pesticide, understanding the environmental fate of Flupyrsulfuron-methyl-sodium is crucial. While it exhibits a relatively short residual life in soil compared to some other sulfonylureas [], its potential impact on non-target organisms and water resources needs careful consideration. Implementing integrated pest management strategies, optimizing application rates, and exploring alternative weed control methods are essential for minimizing any potential negative impacts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)